

3-Isochromanone: A Technical Guide to Toxicological Data and Safety Information

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Compound of Interest

Compound Name: 3-Isochromanone

Cat. No.: B1583819

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety information and outlines standard toxicological testing methodologies. As of the date of this publication, comprehensive toxicological data for **3-Isochromanone**, including quantitative metrics like LD50 and NOAEL, are not readily available in the public domain. The experimental protocols and data presented herein are illustrative, based on standardized guidelines, and should not be considered as results from studies conducted on **3-Isochromanone** unless explicitly cited.

Introduction

3-Isochromanone (CAS No. 4385-35-7) is a heterocyclic compound with applications in chemical synthesis.^[1] As with any chemical substance, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for evaluating its potential use in further applications, including drug development. This guide provides a summary of the known safety information for **3-Isochromanone** and details the necessary toxicological studies required for a comprehensive safety assessment, based on internationally recognized guidelines.

Hazard Identification and Safety Profile

Based on available Material Safety Data Sheets (MSDS), **3-Isochromanone** is classified as an irritant.^{[2][3][4]}

Summary of Known Hazards:

- Eye Irritation: Causes serious eye irritation.[3][5][6]
- Skin Irritation: Causes skin irritation.[3][5][6]
- Respiratory Tract Irritation: May cause respiratory irritation.[3][5]

There is no conclusive evidence linking this compound to carcinogenic activity, and it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC).[5] The toxicological properties have not been fully investigated.

General Handling Precautions:

- Avoid contact with skin, eyes, and clothing.[6]
- Use in a well-ventilated area.[4]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[4][7]

Required Toxicological Data for Comprehensive Safety Assessment

A complete toxicological profile of **3-Isochromanone** would necessitate a battery of in vitro and in vivo studies conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections outline the critical toxicological endpoints that need to be evaluated.

Acute Toxicity

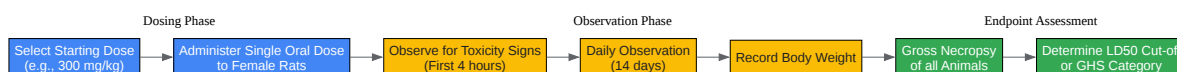
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose or multiple doses of a substance administered over a very short period.[8]

Table 1: Hypothetical Acute Toxicity Data for **3-Isochromanone**

Test	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity	Rat	Oral	LD50	Data Not Available	OECD 420
Acute Dermal Toxicity	Rat/Rabbit	Dermal	LD50	Data Not Available	OECD 402
Acute Inhalation Toxicity	Rat	Inhalation	LC50	Data Not Available	OECD 403
Skin Irritation/Corrosion	Rabbit	Dermal	Irritation Score	Data Not Available	OECD 404
Eye Irritation/Corrosion	Rabbit	Ocular	Irritation Score	Data Not Available	OECD 405

Experimental Protocol: Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.



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Workflow for Acute Oral Toxicity Study (OECD 420)

Sub-chronic and Chronic Toxicity

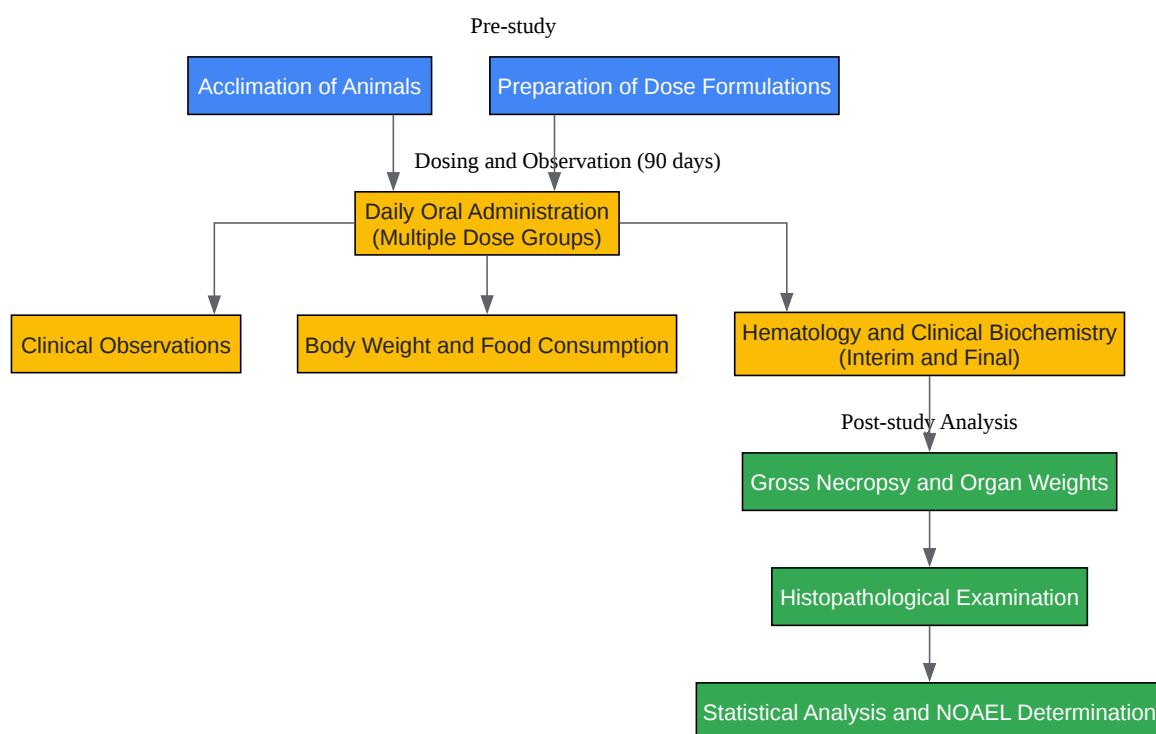
These studies evaluate the effects of repeated exposure to a substance over a prolonged period (28 days to 2 years). They are crucial for determining the No-Observed-Adverse-Effect

Level (NOAEL).

Table 2: Hypothetical Sub-chronic and Chronic Toxicity Data for **3-Isochromanone**

Test	Species	Route	Duration	Endpoint	Value	Reference
Repeated Dose 28-Day Oral Toxicity	Rat	Oral	28 days	NOAEL	Data Not Available	OECD 407
Repeated Dose 90-Day Oral Toxicity	Rat	Oral	90 days	NOAEL	Data Not Available	OECD 408
Chronic Toxicity	Rat/Mouse	Oral	1-2 years	NOAEL	Data Not Available	OECD 452

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)



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Workflow for a 90-Day Oral Toxicity Study (OECD 408)

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA).

Table 3: Hypothetical Genotoxicity Data for **3-Isochromanone**

Test	System	Endpoint	Result	Reference
Bacterial Reverse Mutation Test (Ames Test)	S. typhimurium	Gene Mutation	Data Not Available	OECD 471
In Vitro Mammalian Chromosomal Aberration Test	Mammalian Cells	Chromosomal Damage	Data Not Available	OECD 473
In Vivo Mammalian Erythrocyte Micronucleus Test	Mouse	Chromosomal Damage	Data Not Available	OECD 474

Carcinogenicity

Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.

Table 4: Hypothetical Carcinogenicity Data for **3-Isochromanone**

Test	Species	Route	Duration	Result	Reference
Carcinogenicity Study	Rat	Oral	2 years	Data Not Available	OECD 451
Carcinogenicity Study	Mouse	Oral	18 months	Data Not Available	OECD 451

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.

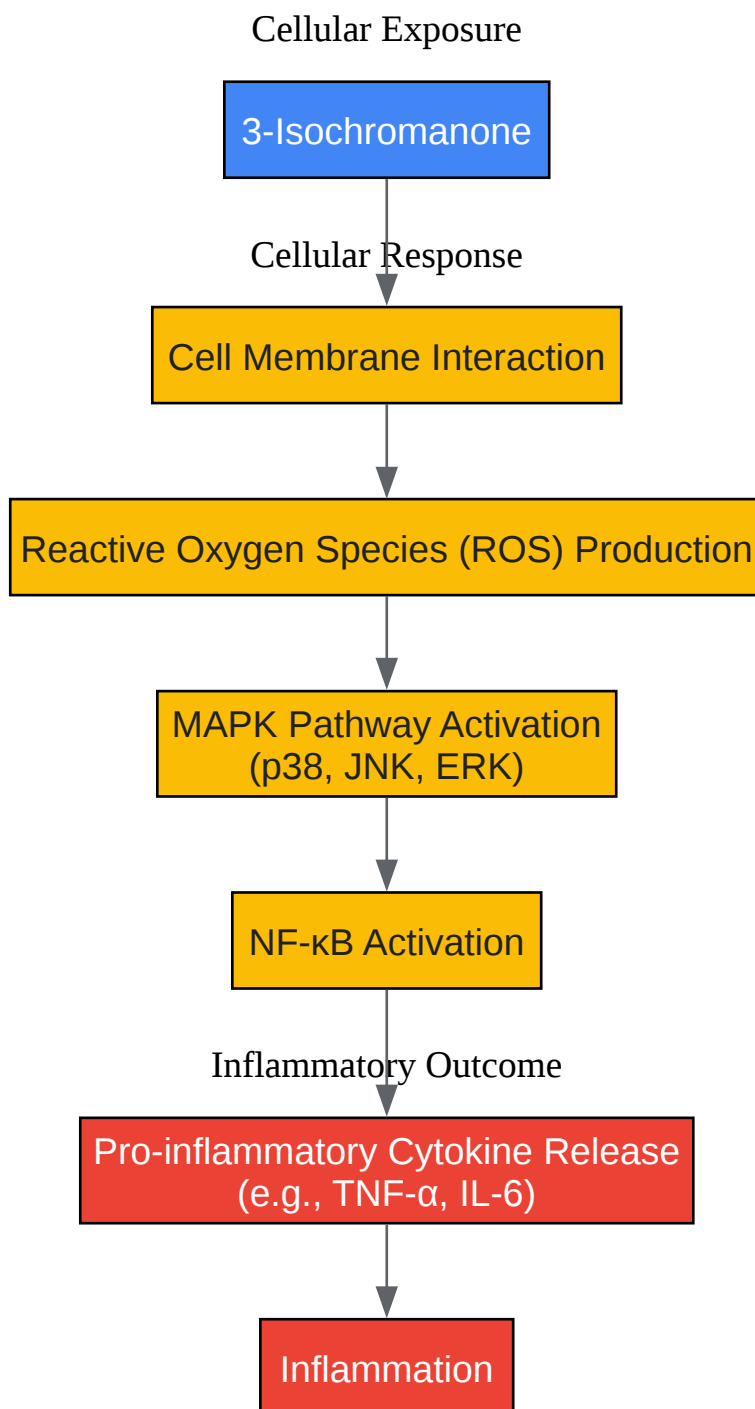
Table 5: Hypothetical Reproductive and Developmental Toxicity Data for **3-Isochromanone**

Test	Species	Endpoint	Result	Reference
Two-Generation Reproduction Toxicity	Rat	Fertility, Offspring Viability and Growth	Data Not Available	OECD 416
Prenatal Developmental Toxicity	Rat/Rabbit	Teratogenicity	Data Not Available	OECD 414

Potential Mechanisms of Toxicity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the mechanisms of toxicity or the signaling pathways affected by **3-Isochromanone**. For irritants, the mechanism of action often involves direct interaction with cellular membranes and proteins, leading to cell damage and an inflammatory response.

A hypothetical signaling pathway for an irritant-induced inflammatory response is depicted below.



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Hypothetical Irritant-Induced Inflammatory Pathway

Conclusion

The currently available data on **3-Isochromanone** is limited to its classification as a skin, eye, and respiratory irritant. A comprehensive toxicological assessment, following established international guidelines, is necessary to fully characterize its safety profile. This would involve a suite of studies to determine its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental effects. The information and frameworks provided in this guide are intended to assist researchers, scientists, and drug development professionals in understanding the necessary steps for a thorough safety evaluation of **3-Isochromanone**.

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